6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one
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Overview
Description
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 4-nitrobenzaldehyde with 2-aminopyrimidine derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Methyl-2-(4-aminophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anticancer and antimicrobial activities.
Imidazo[1,5-a]pyridines: Used in various applications, including optoelectronic devices and sensors.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitro group and imidazo[1,2-c]pyrimidine core make it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
CAS No. |
63803-98-5 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
6-methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C13H10N4O3/c1-15-7-6-12-14-11(8-16(12)13(15)18)9-2-4-10(5-3-9)17(19)20/h2-8H,1H3 |
InChI Key |
NMVZCOPKFLOMCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC(=CN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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